Dehydro lercanidipine - 887769-34-8

Dehydro lercanidipine

Catalog Number: EVT-1467228
CAS Number: 887769-34-8
Molecular Formula: C36H39N3O6
Molecular Weight: 609.723
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lercanidipine is a dihydropyridine calcium channel blocker, specifically classified as a third-generation agent. [] It exhibits high vascular selectivity and a long duration of action. [, ] Its primary mechanism of action involves blocking L-type calcium channels (CaL), leading to vasodilation. [] Research indicates it also interacts with T-type calcium channels. [] Lercanidipine is commonly employed in scientific research to investigate its effects on hypertension, cardiovascular disease, and renal function. [, , , ]

Mechanism of Action

Lercanidipine primarily acts by blocking L-type calcium channels (CaL) located on vascular smooth muscle cells. This blockade inhibits calcium influx, leading to vasodilation and a reduction in blood pressure. [] Research suggests that Lercanidipine may also interact with T-type calcium channels, contributing to its overall pharmacological effects. [] Further studies have explored its influence on cellular signaling pathways implicated in cardiovascular and renal diseases. For instance, Lercanidipine has been shown to:

  • Enhance the cytotoxicity of proteasome inhibitors in cancer cells by promoting endoplasmic reticulum stress and mitochondrial calcium overload. []
  • Attenuate angiotensin II-induced cardiomyocyte hypertrophy by inhibiting calcineurin-NFAT3 and CaMKII-HDAC4 signaling pathways. []
Physical and Chemical Properties Analysis

Lercanidipine is characterized as a lipophilic molecule with high vascular selectivity. [, ] It demonstrates pH-dependent solubility. [] The provided abstracts do not provide detailed information on other specific physical and chemical properties.

Applications
  • Hypertension Management: Lercanidipine effectively lowers blood pressure, demonstrating efficacy in patients with different hypertension severities, including isolated systolic hypertension. [, ] Studies have examined its use as monotherapy and in combination with other antihypertensive agents like enalapril. [, ]
  • Renal Protection: Lercanidipine shows promising renal protective effects, particularly in hypertensive patients with renal impairment or diabetes. [, ] Research suggests it may reduce albuminuria and improve creatinine clearance. []
  • Cardiovascular Disease: Lercanidipine's impact on cardiovascular health has been investigated. Studies suggest it may have anti-inflammatory, antioxidant, and anti-atherogenic properties by increasing endothelial nitric oxide bioavailability. [] It has been associated with the regression of microvascular structural changes in hypertensive patients. []
  • Endothelial Progenitor Cells: Research indicates that Lercanidipine may increase the number of circulating endothelial progenitor cells, potentially contributing to vascular repair mechanisms. [] This effect is likely linked to its anti-inflammatory properties. []
Future Directions
  • Developing novel drug delivery systems: Given its low oral bioavailability due to first-pass metabolism, exploring alternative delivery methods, such as mouth-dissolving tablets or other formulations, to enhance its therapeutic efficacy. [, ]

Lercanidipine

  • Compound Description: Lercanidipine is a dihydropyridine calcium channel blocker widely used as an antihypertensive agent. It exhibits high vascular selectivity and a long duration of action [, , ]. It is frequently used in combination therapies for hypertension and has shown potential in mitigating target organ damage associated with the condition [, ].

Enalapril

  • Compound Description: Enalapril is an angiotensin-converting enzyme (ACE) inhibitor commonly prescribed for hypertension and heart failure. It works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor [, ].
  • Relevance: Enalapril is frequently co-administered with Lercanidipine in fixed-dose combinations for treating hypertension [, , , ]. These combinations demonstrate synergistic effects in lowering blood pressure and potentially offer enhanced organ protection compared to monotherapy. While not structurally related to Dehydro Lercanidipine, Enalapril's frequent use alongside Lercanidipine highlights its importance in the same therapeutic context.

Betrixaban

  • Compound Description: Betrixaban is a novel non-vitamin K antagonist oral anticoagulant (NOAC) used to prevent stroke and systemic embolism in patients with atrial fibrillation [].
  • Relevance: While not inherently related to calcium channel blockers, Betrixaban is mentioned in the context of developing a analytical method for its simultaneous detection with Lercanidipine in pharmaceutical formulations and biological fluids []. This suggests potential co-administration of these drugs in certain clinical settings.

Valsartan

  • Compound Description: Valsartan is an angiotensin II receptor blocker (ARB) used to treat hypertension, heart failure, and following a heart attack [].
  • Relevance: Similar to Enalapril, Valsartan represents another class of antihypertensive agents often combined with calcium channel blockers. The development of an analytical method for the simultaneous determination of Lercanidipine and Valsartan suggests the existence or potential for fixed-dose combinations of these drugs [].

Amlodipine

  • Compound Description: Amlodipine is another dihydropyridine calcium channel blocker used to treat hypertension and coronary artery disease [, , ].
  • Relevance: Amlodipine shares structural similarities with Lercanidipine, both belonging to the dihydropyridine class of calcium channel blockers. Studies comparing their efficacy and safety profiles alongside other antihypertensive agents like Enalapril provide insights into the potential advantages or disadvantages of Lercanidipine, and by extension, its derivatives [, ].

Cyclosporine

  • Compound Description: Cyclosporine is an immunosuppressant drug commonly used in organ transplant recipients to prevent rejection [].
  • Relevance: A study investigated the potential drug interaction between Lercanidipine and Cyclosporine, finding that co-administration can increase Cyclosporine concentrations in renal transplant patients []. This interaction highlights the importance of monitoring Cyclosporine levels when Lercanidipine is co-administered. While not structurally related, this interaction underscores the potential for Dehydro Lercanidipine to exhibit similar pharmacokinetic interactions due to shared metabolic pathways or transporter systems with Lercanidipine.

Properties

CAS Number

887769-34-8

Product Name

Dehydro lercanidipine

IUPAC Name

3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Molecular Formula

C36H39N3O6

Molecular Weight

609.723

InChI

InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3

InChI Key

JIWNIVBUTXSUBK-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Synonyms

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-Methyl Ester; _x000B_2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.